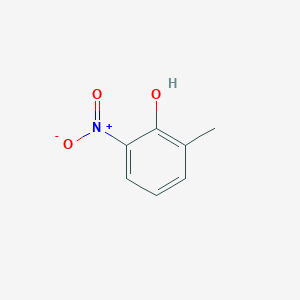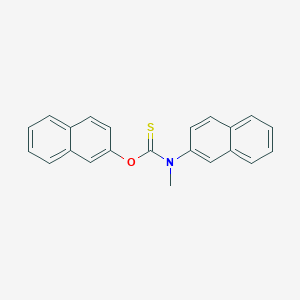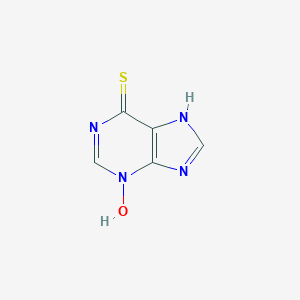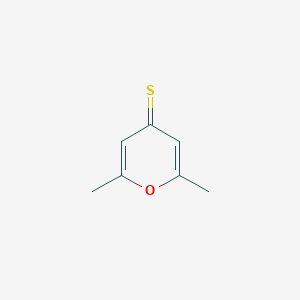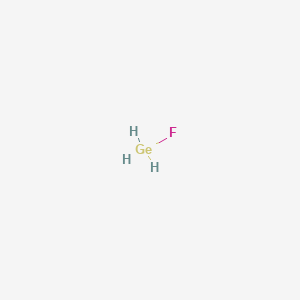
Fluorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorogermane is a chemical compound that is composed of fluorine and germanium. It is a colorless gas that is highly reactive and has a pungent odor. Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas.
Wirkmechanismus
Fluorogermane is highly reactive due to the presence of the fluorine atom. It can react with a variety of other chemical compounds, including water, alcohols, and amines. The reaction of Fluorogermane with water produces hydrofluoric acid and germanium dioxide. The reaction with alcohols and amines produces alkyl and amine derivatives of germanium.
Biochemische Und Physiologische Effekte
Fluorogermane is a highly toxic gas and can cause severe respiratory problems if inhaled. It can also cause skin and eye irritation upon contact. The compound is not known to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Fluorogermane is a highly reactive compound that can be used as a catalyst in chemical reactions. It is also useful in the synthesis of other chemical compounds. However, the compound is highly toxic and requires special handling and storage procedures. The low yield of Fluorogermane during the synthesis process is also a limitation.
Zukünftige Richtungen
There are several future directions for the study of Fluorogermane. One direction is the development of new and more efficient methods of synthesis. Another direction is the study of the reactivity of Fluorogermane with other chemical compounds. The use of Fluorogermane in the production of electronic devices and semiconductors is also an area of future research. Additionally, the study of the toxicity of Fluorogermane and its effects on the environment is an important area of research.
Conclusion:
In conclusion, Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fluorogermane have been discussed in this paper. Further research is needed to explore the potential applications of Fluorogermane and its impact on the environment.
Synthesemethoden
Fluorogermane can be synthesized by reacting germanium tetrafluoride with hydrogen gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of Fluorogermane is low. Another method of synthesis involves the reaction of germanium dioxide with hydrofluoric acid. The reaction produces Fluorogermane as a gas, which can be collected and purified.
Wissenschaftliche Forschungsanwendungen
Fluorogermane has found applications in various scientific research areas. It is used in the synthesis of other chemical compounds, and it has been found to be an effective catalyst in some chemical reactions. Fluorogermane is also used in the production of semiconductors and other electronic devices. It has been found to be useful in the study of the structure and properties of materials.
Eigenschaften
CAS-Nummer |
14929-46-5 |
|---|---|
Produktname |
Fluorogermane |
Molekularformel |
FGe FGeH3 |
Molekulargewicht |
94.65 g/mol |
IUPAC-Name |
fluorogermane |
InChI |
InChI=1S/FGeH3/c1-2/h2H3 |
InChI-Schlüssel |
BCQKCDCVNZQJKN-UHFFFAOYSA-N |
SMILES |
F[GeH3] |
Kanonische SMILES |
F[GeH3] |
Andere CAS-Nummern |
14929-46-5 |
Synonyme |
Germanium monofluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



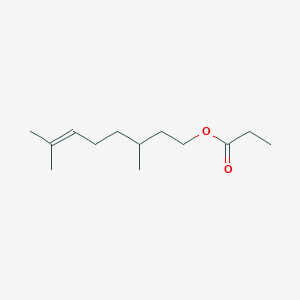
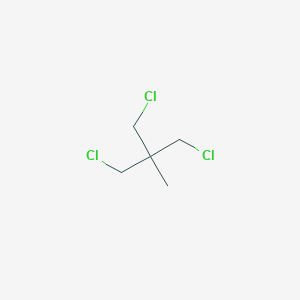
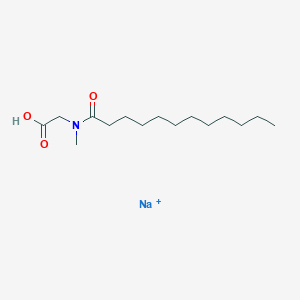
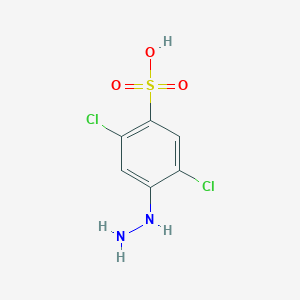
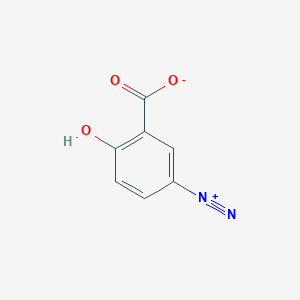
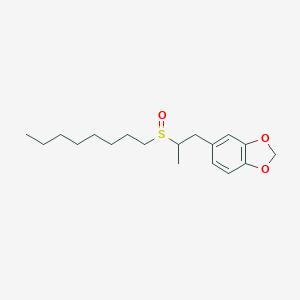
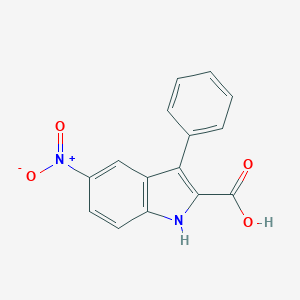
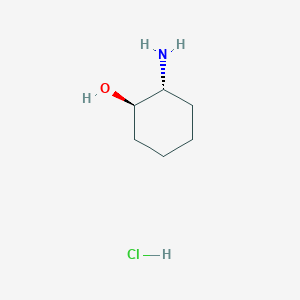
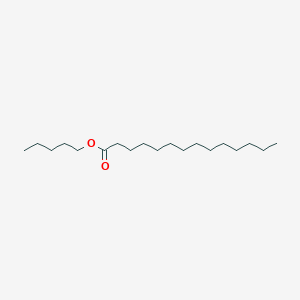
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
